molecular formula C11H5F2N3 B14046001 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile CAS No. 2007919-91-5

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile

Katalognummer: B14046001
CAS-Nummer: 2007919-91-5
Molekulargewicht: 217.17 g/mol
InChI-Schlüssel: LLUAYGPNATWQFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Reduction Reactions: Products include primary amines.

    Oxidation Reactions: Products include carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
  • 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
  • 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile

Uniqueness

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

2007919-91-5

Molekularformel

C11H5F2N3

Molekulargewicht

217.17 g/mol

IUPAC-Name

3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H

InChI-Schlüssel

LLUAYGPNATWQFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.